molecular formula C21H18ClFN2O2S2 B3020689 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686772-90-7

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B3020689
CAS No.: 686772-90-7
M. Wt: 448.96
InChI Key: QIKAFIZTYGHNQP-UHFFFAOYSA-N
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Description

The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic organic compound It is characterized by the presence of a thieno[3,2-d]pyrimidin-4-one core structure, which is substituted with various functional groups, including a 2-chloro-6-fluorophenylmethyl sulfanyl group and a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur-containing compounds and nitrogen sources.

    Introduction of the 2-chloro-6-fluorophenylmethyl Sulfanyl Group: This step involves the reaction of the thieno[3,2-d]pyrimidin-4-one core with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the 4-ethoxyphenyl Group: This step involves the reaction of the intermediate with 4-ethoxyphenylboronic acid under Suzuki coupling conditions, typically using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, bases such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a lead compound for drug development.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
  • 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-hydroxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
  • 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Uniqueness

The uniqueness of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O2S2/c1-2-27-14-8-6-13(7-9-14)25-20(26)19-18(10-11-28-19)24-21(25)29-12-15-16(22)4-3-5-17(15)23/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKAFIZTYGHNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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